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molecular formula C10H18F2N2O2 B2866979 Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2415515-29-4

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No. B2866979
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

A suspension of 4-benzylamino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester (830 mg, 2.54 mmol), Pd/C (81.2 mg, 76.3 μmol) in MeOH (30 mL) was hydrogenated at room temperature for 14 hours. The catalyst was filtered off, washed thoroughly with MeOH and the solvents were evaporated. The title compound was obtained as colorless oil (601 mg, 100%).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
81.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14]CC2C=CC=CC=2)[C:10]([F:23])([F:22])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[C:10]([F:23])([F:22])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)NCC1=CC=CC=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
81.2 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed thoroughly with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 601 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08486967B2

Procedure details

A suspension of 4-benzylamino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester (830 mg, 2.54 mmol), Pd/C (81.2 mg, 76.3 μmol) in MeOH (30 mL) was hydrogenated at room temperature for 14 hours. The catalyst was filtered off, washed thoroughly with MeOH and the solvents were evaporated. The title compound was obtained as colorless oil (601 mg, 100%).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
81.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14]CC2C=CC=CC=2)[C:10]([F:23])([F:22])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[C:10]([F:23])([F:22])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)NCC1=CC=CC=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
81.2 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed thoroughly with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)N)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 601 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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